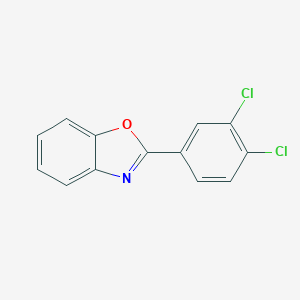

2-(3,4-Dichlorophenyl)benzoxazole

Description

Properties

CAS No. |

3164-12-3 |

|---|---|

Molecular Formula |

C13H7Cl2NO |

Molecular Weight |

264.1 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-1,3-benzoxazole |

InChI |

InChI=1S/C13H7Cl2NO/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H |

InChI Key |

DSLOEULHWIEJEX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)Cl |

Other CAS No. |

3164-12-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with two structurally related compounds containing halogenated aromatic substituents and heterocyclic cores.

Key Comparative Analysis

- In contrast, methazole contains an oxadiazolidine-dione ring, which is more polar and often associated with herbicidal activity due to its ability to disrupt plant enzyme systems . The triazole derivative from has a nitrogen-rich heterocycle, enhancing hydrogen-bonding capacity and bioavailability, making it suitable for antimicrobial applications .

- However, methazole’s additional methyl group on the oxadiazolidine-dione ring may sterically hinder interactions, limiting its use to non-medicinal applications like herbicides . The dichlorophenoxy substituents in the triazole compound () introduce ether linkages, increasing solubility and reactivity toward nucleophilic targets .

- Methazole’s synthesis likely involves cyclization of dichlorophenyl precursors with oxadiazolidine-dione intermediates. The triazole derivative in is synthesized via a condensation reaction between 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole and substituted benzaldehydes, followed by reflux and purification .

- Regulatory and Safety Profiles: Methazole is listed under the Superfund Amendments and Reauthorization Act (SARA), indicating its regulatory significance as a hazardous substance . No such data is provided for this compound, suggesting it may have a less stringent safety profile.

Research Findings and Implications

- Biological Activity: While direct studies on this compound are absent in the evidence, structurally related compounds exhibit notable properties.

- Agrochemical Utility: Methazole’s classification as a herbicide underscores the role of dichlorophenyl-heterocycle hybrids in plant system disruption, a trait that could be leveraged in designing novel agrochemicals based on benzoxazole .

- Synthetic Challenges: The evidence highlights the importance of solvent choice (e.g., absolute ethanol) and catalysts (e.g., glacial acetic acid) in synthesizing halogenated heterocycles, which may inform optimized routes for this compound production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.